4-[(2-fluorobenzenesulfonamido)methyl]-N-(pyridin-4-yl)benzamide
Description
Properties
IUPAC Name |
4-[[(2-fluorophenyl)sulfonylamino]methyl]-N-pyridin-4-ylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16FN3O3S/c20-17-3-1-2-4-18(17)27(25,26)22-13-14-5-7-15(8-6-14)19(24)23-16-9-11-21-12-10-16/h1-12,22H,13H2,(H,21,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMLSOXKDPBOWMX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)F)S(=O)(=O)NCC2=CC=C(C=C2)C(=O)NC3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16FN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-[(2-fluorobenzenesulfonamido)methyl]-N-(pyridin-4-yl)benzamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules. The reaction conditions often involve the use of palladium catalysts and boron reagents under controlled temperature and pressure.
Chemical Reactions Analysis
4-[(2-fluorobenzenesulfonamido)methyl]-N-(pyridin-4-yl)benzamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
4-[(2-fluorobenzenesulfonamido)methyl]-N-(pyridin-4-yl)benzamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in the treatment of certain diseases.
Industry: The compound is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 4-[(2-fluorobenzenesulfonamido)methyl]-N-(pyridin-4-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological responses, such as inhibition of enzyme activity or activation of signaling pathways .
Comparison with Similar Compounds
4-[(2-fluorobenzenesulfonamido)methyl]-N-(pyridin-4-yl)benzamide can be compared with other similar compounds, such as:
2-[(4-fluorophenyl)sulfonylamino]-N-oxo-ethanamide: This compound also contains a fluorophenyl and sulfonylamino group but differs in its overall structure and specific applications.
Benzenesulfonamides: These compounds share the sulfonamide group linked to a benzene ring but vary in their additional functional groups and biological activities.
The uniqueness of this compound lies in its specific combination of functional groups and its potential therapeutic applications, which distinguish it from other related compounds.
Q & A
Basic Research Questions
Q. What synthetic methodologies are optimal for preparing 4-[(2-fluorobenzenesulfonamido)methyl]-N-(pyridin-4-yl)benzamide, and how can reaction conditions be optimized?
- Methodological Answer : The compound is synthesized via multi-step organic reactions, typically starting with sulfonamide formation between 2-fluorobenzenesulfonyl chloride and an amine-containing intermediate. Key steps include:
- Nucleophilic substitution : Reacting a benzylamine derivative with 2-fluorobenzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) in anhydrous dichloromethane at 0–5°C to form the sulfonamide linkage .
- Coupling reactions : Amide bond formation between the sulfonamide intermediate and pyridin-4-ylbenzamide using coupling agents like HATU or EDCI/HOBt in DMF at room temperature .
- Optimization : Monitor reaction progress via TLC or LC-MS. Purify via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallize from ethanol/water for high purity (>95%) .
Q. Which analytical techniques are most effective for characterizing this compound’s purity and structural integrity?
- Methodological Answer : Use a combination of:
- NMR spectroscopy : H and C NMR to confirm substitution patterns (e.g., fluorophenyl protons at δ 7.2–8.1 ppm, pyridinyl protons at δ 8.3–8.7 ppm) .
- High-resolution mass spectrometry (HRMS) : Validate molecular weight (e.g., expected [M+H] at m/z 424.0982) .
- HPLC : Use a C18 column with UV detection (λ = 254 nm) to assess purity (>98%) and resolve stereochemical impurities .
- FT-IR : Confirm sulfonamide (SON-H stretch at ~1330 cm) and amide (C=O stretch at ~1650 cm) functional groups .
Q. How can researchers identify potential biological targets for this compound?
- Methodological Answer :
- In silico docking : Screen against protein databases (e.g., PDB) using software like AutoDock Vina to prioritize kinases or GPCRs due to the pyridinyl and sulfonamide motifs .
- In vitro assays : Test inhibition of enzymes (e.g., carbonic anhydrase, EGFR kinase) at varying concentrations (1 nM–10 µM) using fluorescence-based assays .
- Cellular assays : Evaluate cytotoxicity in cancer cell lines (e.g., MCF-7, HeLa) via MTT assays, with IC values compared to controls like cisplatin .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to improve this compound’s potency?
- Methodological Answer :
- Modify substituents : Synthesize analogs with varied fluorophenyl (e.g., 3-F, 4-CF) or pyridinyl (e.g., 3-pyridinyl, methyl-substituted) groups. Assess changes in binding affinity via surface plasmon resonance (SPR) .
- Introduce bioisosteres : Replace the sulfonamide with sulfonylurea or phosphonate groups to enhance metabolic stability. Compare pharmacokinetic profiles using rat liver microsome assays .
- Control groups : Include analogs lacking the fluorophenyl or methylene linker to isolate functional group contributions .
Q. What strategies are recommended for resolving contradictions in biological activity data across different assays?
- Methodological Answer :
- Standardize protocols : Use identical cell lines (e.g., ATCC-validated), passage numbers, and serum-free media in replicate experiments (n ≥ 6) .
- Validate target engagement : Employ CETSA (cellular thermal shift assay) to confirm direct target binding in cell lysates .
- Statistical analysis : Apply ANOVA with post-hoc tests (e.g., Tukey’s HSD) to compare IC values across assays. Report p-values <0.05 as significant .
Q. How can in vivo pharmacokinetic studies be optimized for this compound?
- Methodological Answer :
- Dosing : Administer via intravenous (IV) and oral routes (5–20 mg/kg) in Sprague-Dawley rats. Collect plasma samples at 0.5, 1, 2, 4, 8, 12, and 24 h post-dose .
- Bioanalysis : Quantify using LC-MS/MS with a lower limit of quantification (LLOQ) of 1 ng/mL. Calculate AUC, C, and t .
- Tissue distribution : Euthanize animals at 24 h, extract organs (liver, kidney, brain), and measure compound levels to assess blood-brain barrier penetration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
